molecular formula C9H15NO2Si B11900157 Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime

Cat. No.: B11900157
M. Wt: 197.31 g/mol
InChI Key: ZWABXFGXMQRPRI-YHYXMXQVSA-N
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Description

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a trimethylsilyl group attached to the furan ring, and an oxime functional group derived from acetaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime typically involves the reaction of acetaldehyde oxime with 5-(trimethylsilyl)furan-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Oxime ethers or nitriles.

    Reduction: Amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A simpler furan derivative used in the synthesis of various chemicals.

    5-(Trimethylsilyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Acetaldehyde oxime: Another precursor used in the synthesis.

Uniqueness

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime is unique due to the presence of both the trimethylsilyl group and the oxime functional group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H15NO2Si

Molecular Weight

197.31 g/mol

IUPAC Name

(Z)-N-(5-trimethylsilylfuran-2-yl)oxyethanimine

InChI

InChI=1S/C9H15NO2Si/c1-5-10-12-8-6-7-9(11-8)13(2,3)4/h5-7H,1-4H3/b10-5-

InChI Key

ZWABXFGXMQRPRI-YHYXMXQVSA-N

Isomeric SMILES

C/C=N\OC1=CC=C(O1)[Si](C)(C)C

Canonical SMILES

CC=NOC1=CC=C(O1)[Si](C)(C)C

Origin of Product

United States

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